
Acetovanillone
Übersicht
Beschreibung
Acetovanillone, also known as Apocynin, is a natural organic compound structurally related to vanillin . It has been isolated from a variety of plant sources and is being studied for its variety of pharmacological properties .
Molecular Structure Analysis
The molecular formula of this compound is C9H10O3 . The this compound molecule contains a total of 22 bonds. There are 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .
Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 115 °C and the faint odor of vanilla . It is soluble in hot water, alcohol, benzene, chloroform, and ether . The chemical formula of this compound is C9H10O3 and its molecular weight is 166.1739 g/mol .
Wissenschaftliche Forschungsanwendungen
Steigerung der Enzymaktivität
Acetovanillone-Derivate wurden synthetisiert und in Studien verwendet, um ihre Auswirkungen auf die Aktivität bestimmter Enzyme zu untersuchen . So wurde beispielsweise festgestellt, dass sie die Aktivität des Enzyms Xylanase, das für den Abbau von Hemicellulose, einem Hauptbestandteil von Pflanzenzellwänden, entscheidend ist, signifikant erhöhen .
Anwendungen in der Abfallwirtschaft
Die Abfallwirtschaft hat ebenfalls Anwendungen für this compound gefunden. Es wurde bei der Synthese von Verbindungen verwendet, von denen festgestellt wurde, dass sie die enzymatischen Wirkungen von thermophiler rekombinanter Xylanase beeinflussen . Dies hat Auswirkungen auf die Verarbeitung von Abfallmaterialien und die Umwandlung von Biomasse.
Biochemische Katalyse
This compound spielt eine Rolle in der biochemischen Katalyse. Enzyme, die biologische Katalysatoren sind, können in lebenden und nicht-lebenden (in vitro) Umgebungen eine aktive Rolle spielen . This compound und seine Derivate können die Aktivität dieser Enzyme beeinflussen und damit die von ihnen katalysierten biochemischen Reaktionen beeinflussen.
Grüne Chemie
Im Bereich der grünen Chemie hat this compound potenzielle Anwendungen. Der Einsatz von Enzymen in biochemischen Prozessen ist ein Schlüsselaspekt der grünen Chemie, und die Auswirkungen von this compound auf die Enzymaktivität machen es zu einer interessanten Verbindung in diesem Bereich .
Bakterieller Abbau
This compound ist ein Hauptbestandteil mehrerer industrieller Ligninstrom und es wurde festgestellt, dass Bakterien this compound abbauen . Dies hat potenzielle Anwendungen in der Verwertung von Lignin, einem Hauptbestandteil von pflanzlicher Biomasse .
Biokatalytische Anwendungen
Die Identifizierung eines bakteriellen Wegs für den Abbau von this compound ermöglicht die Konstruktion von Bakterienstämmen für biokatalytische Anwendungen . Dies könnte besonders nützlich in Industrien sein, die sich mit Lignin oder anderer pflanzlicher Biomasse befassen .
Safety and Hazards
Acetovanillone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Acetovanillone is a major component of several industrial lignin streams and bacterial catabolic pathways have considerable potential as industrial biocatalysts for the valorization of lignin . The hydroxyphenylethanone catabolic pathway enables bacterial growth on softwood lignin pretreated by oxidative catalytic fractionation . These insights greatly facilitate the engineering of bacteria to biocatalytically upgrade lignin .
Wirkmechanismus
Target of Action
Acetovanillone, also known as apocynin, primarily targets the NADPH oxidase enzyme . This enzyme plays a crucial role in the immune system by reducing O2 to superoxide (O2–•), which is used to kill bacteria and fungi .
Mode of Action
Apocynin acts as an inhibitor of NADPH oxidase activity, effectively preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes . Due to the selectivity of its inhibition, apocynin can be widely used as an inhibitor of NADPH oxidase without interfering in other aspects of the immune system .
Biochemical Pathways
The biochemical pathway of this compound involves the hydroxyphenylethanone (Hpe) pathway . This pathway proceeds via phosphorylation and carboxylation, before β-elimination yields vanillate from this compound . The kinase, HpeHI, phosphorylates this compound . Furthermore, HpeCBA, a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of 4-phospho-acetovanillone .
Pharmacokinetics
The ADME properties of this compound are yet to be fully explored. It has been shown that this compound has good admet and drug likeness attributes . These properties can impact the bioavailability of the compound, influencing its effectiveness in the body.
Result of Action
The action of this compound results in the reduction of reactive oxygen species concentrations, which has been observed in studies involving asthmatics . This suggests that the compound has anti-inflammatory capabilities due to its ability to selectively prevent the formation of free radicals, oxygen ions, and peroxides in the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of the compound can be affected by the presence of different metal ions at varying concentrations . Additionally, the compound’s action can be influenced by the pH and temperature of its environment .
Eigenschaften
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYRUELUNQRZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060097 | |
| Record name | Acetovanillone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
498-02-2 | |
| Record name | Acetovanillone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetovanillone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apocynin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12618 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acetovanillone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetovanillone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetovanillone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-hydroxy-3'-methoxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APOCYNIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6J7B9UDTR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does acetovanillone exert its effects within cells?
A1: this compound is recognized as an inhibitor of NADPH (Nicotinamide adenine dinucleotide phosphate) oxidase activity, an enzyme complex responsible for generating reactive oxygen species (ROS) [, , ]. By inhibiting NADPH oxidase, this compound effectively suppresses the production of superoxide, a type of ROS, and mitigates oxidative stress [, , ].
Q2: What are the downstream consequences of this compound's interaction with NADPH oxidase?
A2: The inhibition of NADPH oxidase by this compound leads to a decrease in ROS production. This reduction in oxidative stress has been linked to several beneficial effects, including:
- Reduced Inflammation: this compound has shown promising anti-inflammatory effects in various models of brain injury [, ] and acute lung injury [].
- Protection against Aneurysm Progression: Studies suggest that this compound attenuates aneurysm formation by decreasing matrix metalloproteinase activation in a mouse model of Marfan syndrome [].
- Potential Anti-cancer Effects: this compound derivatives have demonstrated the ability to inhibit the migration of breast cancer cells [].
- Protection against Cyclophosphamide-Induced Cardiotoxicity: Studies have shown that this compound can prevent heart damage caused by the chemotherapy drug cyclophosphamide [].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol.
Q4: What are the key spectroscopic features of this compound?
A4: Spectroscopic analyses like FTIR, 1H NMR, and mass spectrometry are crucial for identifying and characterizing this compound. Its FTIR spectrum resembles that of apocynin, particularly in the fingerprint region, while 1H NMR analysis confirms the loss of one hydrogen atom from each apocynin molecule during its formation []. Mass spectrometry, particularly negative ion atmospheric pressure chemical ionization (APCI) LCMS, further confirms the presence of this compound [].
Q5: Can this compound act as a catalyst in chemical reactions?
A5: While this compound itself is not typically used as a catalyst, it can be a product of catalytic reactions involving lignin. For instance, the catalytic wet air oxidation (CWAO) of lignin can yield this compound []. Additionally, this compound can be further oxidized to vanillin using catalysts like LaFeO3 [].
Q6: What are the potential applications of this compound derived from lignin?
A6: this compound, being a lignin-derived compound, holds potential as a platform chemical for various applications, including the production of vanillin, a flavoring agent, through catalytic oxidation [].
Q7: How is computational chemistry used to study this compound?
A7: Molecular docking simulations have been employed to investigate the interactions between this compound and specific targets, such as Keap1, a protein involved in regulating oxidative stress response []. These simulations provide insights into the binding affinities and potential mechanisms of action.
Q8: How do structural modifications of this compound influence its activity?
A8: Studies exploring this compound derivatives, particularly benzyl ethers, have shown that these modifications can impact biological activity []. While some derivatives displayed antileishmanial activity, a greater number exhibited antibacterial properties [].
Q9: How is this compound typically quantified and analyzed?
A9: Various analytical techniques are employed to determine and quantify this compound in different matrices. These include:
- High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to separate and quantify this compound, particularly in complex mixtures like aged wine brandies [].
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for identifying and quantifying this compound and its metabolites in biological samples [].
- Gas Chromatography-Flame Ionization Detector (GC-FID): This method is utilized to analyze the chemical composition of essential oils, some of which contain this compound [].
Q10: What is known about the environmental fate of this compound?
A10: this compound can be found in industrial wastewater, such as that produced during cork processing []. Advanced oxidation processes, including UV/H2O2 and photo-Fenton systems, have been investigated for their effectiveness in degrading this compound and reducing its environmental impact [].
Q11: What are some important research tools and resources for studying this compound?
A11: Various tools and resources are available to facilitate this compound research, including:
- Databases: Publicly available databases like PubChem and KNApSAcK provide valuable information on the structure, properties, and biological activities of this compound [].
- Software: Molecular docking software, such as Autodock Vina, enables the simulation of this compound interactions with target proteins [].
Q12: What are some key historical milestones in this compound research?
A12: Research on this compound spans several decades. Key milestones include:
- Early Isolation and Identification: this compound was identified in various plant sources, marking the beginning of its exploration [, , ].
- Elucidation of Its Role as an NADPH Oxidase Inhibitor: This discovery sparked significant interest in this compound's therapeutic potential for conditions involving oxidative stress [, , ].
- Investigation of this compound's Metabolic Pathways: Understanding how this compound is metabolized in biological systems is crucial for evaluating its safety and efficacy [].
Q13: How does research on this compound bridge different scientific disciplines?
A13: this compound research exemplifies the interconnectedness of various scientific fields:
- Chemistry: Chemical synthesis, isolation, and characterization techniques are fundamental to studying this compound [, , ].
- Biology: Understanding this compound's interactions with biological systems, including its effects on enzymes, cells, and tissues, is crucial for exploring its therapeutic potential [, , ].
- Pharmacology: Investigating this compound's absorption, distribution, metabolism, and excretion (ADME) profile provides valuable information for its potential use as a drug [].
- Environmental Science: Assessing the environmental fate and potential impact of this compound is essential for its sustainable use [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



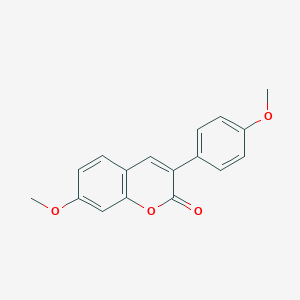
![5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B370690.png)
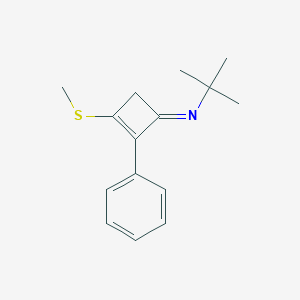
![N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]-N-methylamine](/img/structure/B370694.png)
![N-(tert-butyl)-N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370696.png)
![2-(4-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370704.png)
![N-(tert-butyl)-N-[3-(methylsulfanyl)-2-(5-methyl-2-thienyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370707.png)
![2-(4-methylphenoxy)-N-(2-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370708.png)
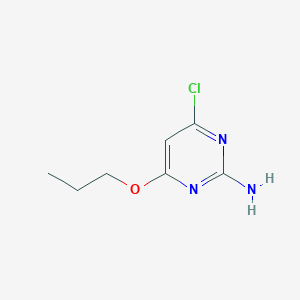
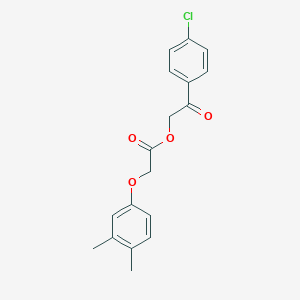
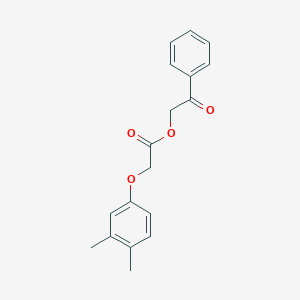

![[1,1'-Biphenyl]-4-yl 4-chlorobenzenesulfonate](/img/structure/B370717.png)
![1-(2,4-Dimethoxyphenyl)ethanone [1-(2,4-dimethoxyphenyl)ethylidene]hydrazone](/img/structure/B370718.png)